molecular formula C6H8OS B1338085 (3-Methylthiophen-2-yl)methanol CAS No. 63826-56-2

(3-Methylthiophen-2-yl)methanol

Cat. No.: B1338085
CAS No.: 63826-56-2
M. Wt: 128.19 g/mol
InChI Key: UAQJEIWAMCLVTE-UHFFFAOYSA-N
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Description

(3-Methylthiophen-2-yl)methanol (CAS 63826-56-2) is a valuable thiophene-based building block in organic synthesis and medicinal chemistry. Its structure, featuring a methanol substituent on a 3-methylthiophene ring, makes it a versatile intermediate for constructing more complex molecules. This compound serves as a key precursor in agrochemical research, having been used in the synthesis of advanced intermediates for modern herbicides . The 3-methylthiophene moiety is a recognized pharmacophore in central nervous system (CNS) active compounds . Notably, this structural fragment is essential for blood-brain barrier penetration and anticonvulsant activity, as evidenced by its presence in the blockbuster antiepileptic drug tiagabine . Researchers value this compound for developing potential multifunctional ligands targeting conditions like epilepsy and neuropathic pain . The compound should be stored sealed in a dry environment at 2-8°C . This compound is For Research Use Only. Not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methylthiophen-2-yl)methanol
Source PubChem
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InChI

InChI=1S/C6H8OS/c1-5-2-3-8-6(5)4-7/h2-3,7H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQJEIWAMCLVTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90512127
Record name (3-Methylthiophen-2-yl)methanol
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Molecular Weight

128.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63826-56-2
Record name (3-Methylthiophen-2-yl)methanol
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Record name 63826-56-2
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Advanced Synthetic Methodologies for 3 Methylthiophen 2 Yl Methanol and Its Analogs

Strategies for the Preparation of (3-Methylthiophen-2-yl)methanol

The preparation of this compound can be achieved through various synthetic routes, primarily involving the functionalization of a pre-formed 3-methylthiophene (B123197) core. Key strategies include the reduction of corresponding carboxylic acid derivatives and condensation reactions utilizing carbaldehyde precursors.

Reduction of Thiophene-2-carboxylic Acid Derivatives

A primary route to this compound involves the reduction of 3-methylthiophene-2-carboxylic acid or its esters. Carboxylic acids can be converted to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This method is effective, although an intermediate aldehyde is formed which is typically not isolated as it is more reactive than the starting carboxylic acid. libretexts.org

For the reduction of esters, such as methyl 3-methylthiophene-2-carboxylate, diisobutylaluminium hydride (DIBAL-H) is a commonly used reagent. libretexts.orgchemicalbook.com The reaction is often performed at low temperatures, for instance at 0°C or -78°C, to control the reactivity and prevent over-reduction to the corresponding alkane. libretexts.orgchemicalbook.com For example, the reduction of methyl 4-[(4-chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylate with DIBAL-H in a mixture of tetrahydrofuran (B95107) and dichloromethane (B109758) at 0°C yields the corresponding alcohol, [4-(4-chloro-benzenesulfonyl)-3-methyl-thiophen-2-yl]-methanol, in good yield. chemicalbook.com

A general representation of this reduction is shown below:

Scheme 1: Reduction of a Thiophene-2-carboxylic Acid EsterGenerated code

Where R is the 3-methylthiophenyl group and R' is an alkyl group.

ReactantReducing AgentProductReference
Methyl 4-[(4-chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylateDiisobutylaluminium hydride (DIBAL-H)[4-(4-chloro-benzenesulfonyl)-3-methyl-thiophen-2-yl]-methanol chemicalbook.com
Carboxylic AcidsLithium aluminum hydride (LiAlH₄)Primary Alcohols libretexts.org
EstersDiisobutylaluminium hydride (DIBAH)Aldehydes libretexts.org

Condensation Reactions Involving Thiophene-2-carbaldehyde Precursors

Condensation reactions provide another versatile approach to synthesizing derivatives that can lead to this compound. These reactions often utilize 3-methylthiophene-2-carboxaldehyde as a key starting material. google.comresearchgate.netsigmaaldrich.com The aldehyde itself can be prepared through various methods, including the reaction of 3-methylthiophene with dichloromethyl methyl ether in the presence of a Friedel-Crafts catalyst. google.com

The reactivity of the aldehyde group allows for condensation with various nucleophiles. For instance, condensation of thiophene-2-carboxaldehyde with guaiazulene (B129963) has been studied, leading to the formation of vinyl-substituted azulenes. researchgate.net While not a direct synthesis of the target alcohol, these types of reactions showcase the utility of the carbaldehyde precursor in building more complex molecular architectures.

Furthermore, the triple self-condensation of related acetylthiophenes, catalyzed by acids like tetrachlorosilane, can lead to the formation of 1,3,5-trisubstituted benzenes. semanticscholar.org This highlights the diverse reactivity of thiophene (B33073) carbonyl compounds in condensation chemistry.

Hydrazinolysis and Subsequent Condensation Pathways

Hydrazinolysis represents a more specialized route that can be employed in the synthesis of heterocyclic systems derived from thiophenes. This method often involves the reaction of a suitable thiophene derivative with hydrazine (B178648) hydrate (B1144303). For example, heating 3-R- chemicalbook.comgoogle.comsemanticscholar.orgtriazino[2,3-c]quinazoline-2-ones with hydrazine hydrate can yield 3-(2-aminophenyl)-6-R-1,2,4-triazin-5-ones in high yields. researchgate.net

While direct application to the synthesis of this compound is not prominently documented, the principle of using hydrazine to cleave or modify a heterocyclic system, followed by further condensation or transformation, is a recognized strategy in heterocyclic chemistry. nih.gov This could potentially be adapted to a multi-step synthesis of the target compound, for instance, by using a thiophene derivative containing a hydrazone moiety that can be subsequently hydrolyzed and reduced.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted analogs of this compound allows for the fine-tuning of its chemical and physical properties. This section focuses on the preparation of specific chlorinated and methoxy-substituted derivatives.

Chlorinated Derivatives, e.g., (3-chloro-4-methylthiophen-2-yl)methanol (B8067628)

The synthesis of chlorinated derivatives can be approached by starting with a chlorinated thiophene precursor. For example, the synthesis of (3-chloro-4-methylthiophen-2-yl)methanol would likely involve the reduction of a corresponding carboxylic acid or aldehyde, such as 3-chloro-4-methylthiophene-2-carboxaldehyde.

The introduction of a chlorine atom onto the thiophene ring can be achieved through various chlorination methods. The synthesis of related compounds, such as methyl 5-chlorothiophene-2-carboxylate, has been accomplished by reacting 2-chlorothiophene (B1346680) with a CCl₄–CH₃OH–Fe(acac)₃ system. semanticscholar.org A similar strategy could potentially be adapted for the regioselective chlorination of a 3-methylthiophene derivative.

Methoxy-substituted Derivatives, e.g., (3-methoxythiophen-2-yl)(phenyl)methanol

The synthesis of methoxy-substituted derivatives often involves the use of a methoxy-containing thiophene starting material. The synthesis of (3-methoxythiophen-2-yl)(phenyl)methanol, for instance, would likely proceed via the reaction of a 3-methoxy-2-lithiothiophene intermediate with benzaldehyde. This approach is analogous to the synthesis of benzo[b]thiophen-2-yl(phenyl)methanol, where thianaphthene (B1666688) is first lithiated with n-butyl lithium and then reacted with benzaldehyde.

The introduction of the methoxy (B1213986) group can be achieved through various methods, including nucleophilic substitution reactions on a suitably activated thiophene ring.

Bis-substituted Derivatives, e.g., Bisthis compound

The synthesis of bis-substituted diaryl methanols, where two (3-methylthiophen-2-yl) moieties are attached to a central carbinol carbon, presents unique challenges. These compounds are typically prepared through the addition of an organometallic reagent derived from 3-methylthiophene to a corresponding aldehyde.

A common approach involves the Grignard reaction. For instance, 2-bromo-3-methylthiophene (B51420) can be converted into its Grignard reagent, (3-methylthiophen-2-yl)magnesium bromide, by reacting it with magnesium turnings in an appropriate ether solvent like THF. This organometallic species then acts as a nucleophile, attacking the carbonyl carbon of 3-methyl-2-thiophenecarboxaldehyde (B51414). A subsequent acidic workup protonates the resulting alkoxide to yield the desired bisthis compound.

An alternative, though less direct, route could involve the synthesis of bis(2-iodo-3-thienyl)methanol, where an unexpected formation of the corresponding bis[bis(2-iodo-3-thienyl)methyl]ether was observed, highlighting the need for careful control of reaction conditions to avoid side products. researchgate.net

Precursor 1Precursor 2ReagentProductNotes
2-Bromo-3-methylthiophene3-Methyl-2-thiophenecarboxaldehydeMagnesium (Mg)Bisthis compoundGrignard-based synthesis.
3-Methylthiophene3-Methyl-2-thiophenecarboxaldehyden-Butyllithium (n-BuLi)Bisthis compoundLithiation followed by nucleophilic addition.

Heterocycle-containing derivatives, e.g., Furan-2-ylthis compound, (3-Methylthiophen-2-yl)-(1H-pyrazol-4-yl)methanol

The synthesis of diaryl-like methanols incorporating different heterocyclic rings, such as furan (B31954) or pyrazole (B372694) alongside the 3-methylthiophene moiety, expands the chemical space for these compounds. These mixed-heterocyclic methanols are generally synthesized via cross-coupling reactions where an organometallic derivative of one heterocycle reacts with an aldehyde derivative of another.

Furan-2-ylthis compound: The synthesis can be achieved by reacting (3-methylthiophen-2-yl)magnesium bromide (prepared from 2-bromo-3-methylthiophene and magnesium) with furan-2-carboxaldehyde. tuiasi.ro The nucleophilic Grignard reagent adds to the aldehyde, and subsequent hydrolysis yields the target alcohol. The reverse strategy, involving the addition of a furan-based organometallic reagent to 3-methyl-2-thiophenecarboxaldehyde, is also a viable pathway. The synthesis of furan derivatives often starts from biomass-derived platform chemicals like furfural. nih.gov

(3-Methylthiophen-2-yl)-(1H-pyrazol-4-yl)methanol: This synthesis is more complex due to the nature of the pyrazole ring. A plausible route involves a multi-step sequence. First, a suitable pyrazole derivative with an aldehyde or a group that can be converted to an aldehyde at the 4-position is required. For instance, a protected 1H-pyrazole-4-carboxaldehyde can be reacted with the Grignard or organolithium reagent of 3-methylthiophene. Subsequent deprotection would yield the final product. The synthesis of complex pyrazole-containing structures often involves the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds or other appropriately substituted precursors. zsmu.edu.uamdpi.com

Thiophene PrecursorHeterocyclic PrecursorKey ReagentsProduct
(3-Methylthiophen-2-yl)magnesium bromideFuran-2-carboxaldehydeMg, THFFuran-2-ylthis compound
(3-Methylthiophen-2-yl)lithium1H-Pyrazole-4-carboxaldehyde (protected)n-BuLi, Deprotection agent(3-Methylthiophen-2-yl)-(1H-pyrazol-4-yl)methanol

Stereoselective Synthesis and Chiral Resolution Approaches

Since the carbinol carbon in asymmetrically substituted diaryl methanols like Furan-2-ylthis compound is a stereocenter, methods to obtain enantiomerically pure forms are of high importance. This can be achieved either by stereoselective synthesis or by resolving a racemic mixture.

Stereoselective Synthesis: This approach aims to create a specific enantiomer directly. A key method is the asymmetric reduction of the corresponding ketone (e.g., furan-2-yl(3-methylthiophen-2-yl)methanone) using a chiral reducing agent or a catalyst. Biocatalysis, employing ketoreductase (KRED) enzymes, has emerged as a powerful tool for the stereoselective reduction of bulky diaryl- and aryl(heteroaryl)methanones. researchgate.net The stereospecificity can sometimes be controlled by the position of substituents on the aromatic rings. researchgate.net Another strategy involves catalytic asymmetric hydrogenation using chiral metal complexes, such as those based on Ruthenium (Ru) with chiral phosphine (B1218219) ligands like DM-SEGPHOS, which can achieve high diastereoselectivity and enantioselectivity. researchgate.net

Chiral Resolution: This involves separating the enantiomers from a racemic mixture of the alcohol. The most common method is the formation of diastereomeric salts by reacting the racemic alcohol with a chiral resolving agent, such as (S)-mandelic acid or tartaric acid. wikipedia.org These diastereomers often have different solubilities, allowing one to be crystallized and separated. wikipedia.org The pure enantiomer is then recovered by removing the resolving agent. wikipedia.org Another powerful technique is chiral High-Performance Liquid Chromatography (HPLC), which uses a chiral stationary phase (CSP) to separate the enantiomers. mdpi.commdpi.com Columns like Chiralpak™, which contain polysaccharide-based chiral selectors, are frequently used for this purpose. mdpi.commdpi.com

MethodDescriptionKey Features
Asymmetric Reduction Reduction of a prochiral ketone using a chiral catalyst or enzyme (e.g., KRED). researchgate.netDirect formation of one enantiomer; can achieve high enantiomeric excess (ee).
Diastereomeric Salt Crystallization Reaction of the racemic alcohol with a chiral acid or base to form separable diastereomeric salts. wikipedia.orgClassical, widely used method; success depends on crystallization properties.
Chiral HPLC Chromatographic separation of enantiomers on a chiral stationary phase. mdpi.comAnalytical or preparative scale; high purity separation; requires specialized columns. mdpi.commdpi.com

Mechanistic Investigations of Formation Reactions

The primary formation reaction for this compound and its analogs is the nucleophilic addition of an organometallic reagent to an aldehyde or ketone. The mechanism is a well-established pathway in organic chemistry.

Taking the Grignard reaction as an example—the addition of (3-methylthiophen-2-yl)magnesium bromide to an aldehyde—the reaction proceeds through a polar mechanism. The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom attached to magnesium nucleophilic.

The key steps are:

Coordination: The magnesium atom of the Grignard reagent, a Lewis acid, coordinates to the carbonyl oxygen of the aldehyde. This coordination polarizes the C=O bond, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: The nucleophilic carbon of the (3-methylthiophen-2-yl) group attacks the electrophilic carbonyl carbon. This occurs via a cyclic, six-membered ring transition state (a Zimmerman-Traxler-like model in some cases), leading to the formation of a new carbon-carbon bond.

Alkoxide Formation: This attack breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a magnesium alkoxide salt.

Protonation: A final workup step with a protic solvent (e.g., dilute aqueous acid like HCl or NH₄Cl) protonates the alkoxide to yield the final alcohol product, this compound.

Investigations into related reactions, such as the oxidative addition of methyl iodide to transition metal complexes, often invoke an Sₙ2-type mechanism, which involves a transition state where the attacking and leaving groups are linearly arranged with the central atom. researchgate.net While distinct from the Grignard reaction, these studies contribute to the broader understanding of bond formation at metal centers and subsequent reactions.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of fine chemicals to reduce environmental impact. For a molecule like this compound, several green strategies can be envisioned or adapted from related syntheses.

Catalyst-based Synthesis: Moving away from stoichiometric reagents like Grignard or organolithium compounds, which generate significant waste, is a key goal. Catalytic methods are preferred. For instance, the reduction of 3-methyl-2-thiophenecarboxaldehyde could be performed using catalytic hydrogenation with a recyclable heterogeneous catalyst (e.g., Pd/C, Raney Ni) and a green hydrogen source.

Solvent-Free or Green Solvents: Many traditional organometallic reactions require anhydrous, volatile, and often toxic ether solvents. Research into solvent-free reaction conditions is active. Mechanochemistry, using a ball mill, has been shown to facilitate Grignard-type reactions with significantly reduced solvent amounts, sometimes under liquid-assisted grinding (LAG) conditions with only a few equivalents of an ethereal additive. nih.gov Other green alternatives include performing reactions in water, ionic liquids, or deep eutectic solvents.

Use of Renewable Feedstocks: While the thiophene ring itself is not directly biomass-derived, related heterocycles like furan are. Furfural is a key platform chemical derived from lignocellulosic biomass. nih.gov Syntheses that couple thiophene derivatives with biomass-derived aldehydes represent a step towards greener processes.

Alternative Reagents and Energy Sources: The direct coupling of indoles with methanol (B129727) (as a formaldehyde (B43269) alternative) using an iridium complex has been demonstrated, showcasing a greener approach to C-C bond formation. nih.gov This highlights the potential for using less hazardous reagents. Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption.

A comparison of traditional versus potential green approaches is summarized below:

AspectTraditional Method (e.g., Grignard)Potential Green ApproachGreen Advantage
Reagent Stoichiometric Mg or n-BuLiCatalytic (e.g., hydrogenation catalyst)Higher atom economy, less metal waste.
Solvent Anhydrous THF, Diethyl EtherWater, Ethanol, or Solvent-free (Mechanochemistry) nih.govresearchgate.netReduced VOCs, lower toxicity, improved safety.
Energy Conventional heating/refluxMicrowave irradiation, Ambient temperatureFaster reactions, lower energy consumption.
Feedstock Petroleum-based aldehydesBiomass-derived aldehydes (e.g., furfural) nih.govUse of renewable resources.

Chemical Transformations and Reactivity of 3 Methylthiophen 2 Yl Methanol

Oxidation Reactions of the Methanol (B129727) Moiety

The primary alcohol group of (3-Methylthiophen-2-yl)methanol can be readily oxidized to form either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidation, typically employing reagents such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC), selectively converts the alcohol to 3-methylthiophene-2-carbaldehyde. This aldehyde is a valuable intermediate in its own right, used in the synthesis of various pharmaceuticals and other complex organic molecules.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (generated in situ from sodium dichromate and sulfuric acid), will oxidize the alcohol all the way to 3-methylthiophene-2-carboxylic acid. sciencemadness.org This transformation is analogous to the benzylic oxidation of alkylbenzenes. sciencemadness.orgscilit.com The reaction proceeds through the intermediate aldehyde, which is further oxidized under the harsh conditions. Careful control of temperature and reaction time is sometimes necessary to prevent over-oxidation or degradation of the sensitive thiophene (B33073) ring.

Starting MaterialReagent(s)Product
This compoundPyridinium chlorochromate (PCC) or MnO₂3-Methylthiophene-2-carbaldehyde
This compoundPotassium permanganate (KMnO₄) or Na₂Cr₂O₇/H₂SO₄3-Methylthiophene-2-carboxylic acid

Esterification and Etherification of the Hydroxyl Group

The hydroxyl group of this compound undergoes standard esterification and etherification reactions, allowing for the introduction of a wide variety of functional groups.

Esterification: Esters can be synthesized by reacting the alcohol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. researchgate.netyoutube.com The base serves to neutralize the hydrochloric acid (HCl) or carboxylic acid byproduct that is formed. researchgate.net Alternatively, Fischer esterification can be employed, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. commonorganicchemistry.comnih.gov

Etherification: The Williamson ether synthesis is a common method for converting this compound into its corresponding ethers. masterorganicchemistry.comwikipedia.orgyoutube.com This Sₙ2 reaction involves two steps: first, the alcohol is deprotonated with a strong base, such as sodium hydride (NaH), to form the more nucleophilic alkoxide. youtube.com Second, the resulting sodium (3-methylthiophen-2-yl)methoxide is treated with an alkyl halide (e.g., iodomethane, ethyl bromide) to yield the desired ether. wikipedia.orgyoutube.com

Reaction TypeReactantsGeneral Product
EsterificationThis compound + Acyl Chloride/Base(3-Methylthiophen-2-yl)methyl ester
Fischer EsterificationThis compound + Carboxylic Acid/H⁺(3-Methylthiophen-2-yl)methyl ester
Williamson Ether Synthesis1. This compound + NaH 2. Alkyl Halide2-(Alkoxymethyl)-3-methylthiophene

Nucleophilic Substitution Reactions at the Benzylic Position

The carbon atom bearing the hydroxyl group in this compound is analogous to a benzylic position. This position is activated towards nucleophilic substitution reactions due to the ability of the adjacent thiophene ring to stabilize a positive charge in the transition state or intermediate. youtube.comrsc.org

Direct substitution of the hydroxyl group is difficult as it is a poor leaving group. Therefore, it must first be converted into a better leaving group. This is typically achieved by protonation with a strong acid, followed by reaction with a nucleophile in an Sₙ1-type mechanism. A more controlled method involves converting the alcohol into a sulfonate ester (e.g., tosylate or mesylate) or a halide. For instance, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) will yield 2-(chloromethyl)-3-methylthiophene (B3305937) or 2-(bromomethyl)-3-methylthiophene, respectively.

These resulting thienyl halides are excellent substrates for Sₙ2 reactions with a wide range of nucleophiles (e.g., cyanide, azide, alkoxides, thiolates), providing a versatile route to a variety of 2-substituted-3-methylthiophenes. sciencemadness.orgscilit.com

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring is an electron-rich aromatic system and is significantly more reactive towards electrophiles than benzene (B151609). ethz.ch Electrophilic aromatic substitution (EAS) on thiophene preferentially occurs at the C2 and C5 positions (α-positions). In this compound, the C2 position is already substituted. The directing effects of the existing substituents must be considered. The sulfur atom strongly directs incoming electrophiles to the C5 position. The 3-methyl group (an activating group) directs to positions 2 and 4, while the 2-(hydroxymethyl) group (a weakly deactivating group) primarily directs incoming groups via the influence of the ring sulfur.

Consequently, electrophilic substitution on this compound is expected to occur predominantly at the C5 position. Common EAS reactions include:

Halogenation: Reaction with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a solvent like tetrahydrofuran (B95107) can introduce a bromine or chlorine atom at the C5 position.

Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, though milder conditions are often required compared to benzene to avoid oxidation of the sensitive thiophene ring. nih.gov

Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H) at the C5 position. nih.gov

Friedel-Crafts Reactions: Acylation and alkylation, catalyzed by a Lewis acid, also proceed at the C5 position. rsc.org However, Friedel-Crafts reactions can be complicated by the Lewis basicity of the thiophene sulfur, which can coordinate to the catalyst.

Metal-catalyzed Cross-coupling Reactions Involving Thiophene-2-yl Moieties

Metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are powerful tools for forming carbon-carbon bonds and are widely applied to thiophene-containing compounds. researchgate.netresearchgate.net To utilize this compound in such reactions, it must first be converted into a suitable coupling partner.

One common strategy involves halogenating the thiophene ring, typically at the C5 position via electrophilic aromatic substitution as described above, to create 5-halo-(3-methylthiophen-2-yl)methanol. This aryl halide can then participate in various palladium-catalyzed cross-coupling reactions. wikipedia.orgorganic-chemistry.org For example, a Suzuki coupling with an arylboronic acid would yield a 5-aryl-(3-methylthiophen-2-yl)methanol derivative.

Alternatively, the C5 position can be metalated, for instance using a strong base like n-butyllithium, followed by transmetalation to generate a thienylboronic ester or stannane. These organometallic thiophene derivatives can then be coupled with various aryl or vinyl halides. These methods provide efficient pathways for incorporating the this compound unit into larger π-conjugated systems. masterorganicchemistry.com

Photochemical Reactivity and Photocyclisation Studies

The photochemistry of thiophene derivatives is a complex field, with reaction pathways including isomerization, cycloaddition, and cyclization. researchgate.net While specific photochemical studies on this compound are not extensively documented, the principles of intramolecular hydrogen abstraction, well-known from ketone photochemistry (the Norrish Type II reaction), can be applied to predict potential reactivity. youtube.comyoutube.com

Upon absorption of UV light, the thiophene ring can be promoted to an excited state. This excited molecule may then undergo an intramolecular reaction. For this compound, this could involve the abstraction of a hydrogen atom from either the hydroxyl group or, more likely, the adjacent methyl group.

The Norrish Type II reaction is a classic photochemical process that involves the intramolecular abstraction of a γ-hydrogen (a hydrogen on the third carbon from the excited carbonyl group) via a six-membered cyclic transition state. youtube.com A similar mechanism can be envisioned for this compound.

In this proposed mechanism, the thiophene ring in its photoexcited state (singlet or triplet) would function as the radical abstractor. The hydrogens of the 3-methyl group are in a γ-position relative to the C2-carbon of the thiophene ring. Intramolecular abstraction of one of these γ-hydrogens by the excited C2-position of the ring would proceed through a five-membered transition state, generating a biradical intermediate. This biradical could then undergo subsequent reactions, such as cyclization to form a new bicyclic thiol derivative or fragmentation. This type of hydrogen abstraction is a key step in many photochemical transformations and represents a plausible, albeit unconfirmed, reactive pathway for this compound. rsc.orgyoutube.com

Effect of Substituents on Photoproduct Formation

The photochemical reactivity of thiophene derivatives, including this compound, is significantly influenced by the nature and position of substituents on the thiophene ring. These substituents can alter the electronic properties of the molecule, thereby affecting the stability of excited states and the pathways of photochemical reactions. The introduction of electron-donating or electron-withdrawing groups can lead to different photoproducts under UV irradiation.

Computational studies, such as those employing Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT), have been instrumental in understanding the effect of substituents on the photochemical properties of thiophene-based dyes. For instance, in a study on a donor-π-acceptor dye containing a thiophene linker, modifying the structure with different electron-withdrawing and electron-donating groups was shown to impact the dye's efficiency, electron injection, and absorbance spectra. researchgate.net Generally, electron-donating groups increase the electron density of the thiophene ring, which can facilitate photo-oxidation or electrophilic attack in the excited state. Conversely, electron-withdrawing groups decrease the electron density, potentially making the ring more susceptible to nucleophilic attack or altering the course of pericyclic reactions. nih.gov

The position of the substituent is also crucial. A substituent at the 3-position, as in this compound, can sterically and electronically influence reactions at the adjacent C2 and C4 positions. The methyl group at the 3-position is a weak electron-donating group, which can influence the regioselectivity of photochemical reactions. While specific studies on the photoproducts of this compound with a wide range of additional substituents are not extensively documented in readily available literature, the general principles of substituent effects on aromatic photochemistry apply.

For example, in related systems, the presence of a hydroxyl group can lead to photo-induced proton transfer, while other functional groups might predispose the molecule to photoisomerization, photocyclization, or fragmentation. The interplay between the electronic nature of the substituent and its position on the thiophene ring dictates the specific photoproducts that are formed.

Table 1: Predicted Influence of Substituent Type on the Photochemical Reactivity of this compound Analogs

Substituent Type at C4 or C5Electronic EffectPredicted Influence on ReactivityPotential Photoproducts
Electron-Donating (e.g., -OCH₃, -NH₂)Increases electron density of the thiophene ringMay stabilize cationic intermediates or radical cations formed in the excited state.Dimerization products, oxidation products.
Electron-Withdrawing (e.g., -NO₂, -CN)Decreases electron density of the thiophene ringMay facilitate nucleophilic attack on the ring in the excited state or alter cycloaddition pathways.Isomerization products, products of reaction with nucleophiles.
Halogens (e.g., -Br, -Cl)Inductive electron withdrawal, resonance electron donationCan participate in photo-induced C-X bond cleavage, leading to radical intermediates.Dehalogenated products, cross-coupling products.

Dimerization and Polymerization Reactions

This compound can serve as a monomer for the synthesis of dimers, oligomers, and polymers. The reactivity of the thiophene ring, particularly at the C5 position, allows for coupling reactions, while the hydroxymethyl group at the C2 position can be a site for further functionalization or can influence the polymerization process.

Dimerization:

The synthesis of thiophene dimers is a critical step towards creating well-defined oligomers and polymers with tailored properties. One common method for the dimerization of 3-substituted thiophenes is through oxidative coupling reactions. For instance, hypervalent iodine(III)-induced oxidative biaryl coupling has been successfully employed for the synthesis of head-to-tail (H-T) dimers of 3-substituted thiophenes. This method offers a regioselective approach to forming the C-C bond between two thiophene units.

Another approach involves metal-catalyzed cross-coupling reactions, such as Kumada coupling. This typically involves the reaction of a Grignard reagent derived from a halogenated thiophene with another halogenated thiophene in the presence of a nickel catalyst. This method has been widely used for synthesizing terthiophenes and other oligothiophenes. nih.gov

Polymerization:

This compound can undergo polymerization to form polythiophenes, which are a class of conducting polymers with applications in electronics and sensors. The polymerization can be achieved through chemical or electrochemical methods.

Chemical Oxidative Polymerization: This method typically involves the use of an oxidizing agent, such as iron(III) chloride (FeCl₃), to initiate the polymerization of the thiophene monomers. The properties of the resulting polymer, such as molecular weight and regioregularity, are influenced by factors like the choice of solvent, temperature, and the ratio of oxidant to monomer. While this method is effective for many 3-substituted thiophenes, the presence of the hydroxymethyl group in this compound might require specific reaction conditions to avoid side reactions.

Electrochemical Polymerization: In this technique, a polymer film is grown on the surface of an electrode by applying an electrical potential to a solution containing the monomer. The electrochemical polymerization of 3-substituted thiophenes, including those with functional groups, has been studied for the development of sensors and electrochromic devices. researchgate.net The electrochemical behavior and the quality of the resulting polymer film are dependent on the electrode material, the solvent-electrolyte system, and the potential range used.

The presence of the 3-methyl group influences the polymerization by affecting the oxidation potential of the monomer and the stereochemistry of the polymer chain. The resulting poly(this compound) would possess a combination of the conductive properties of the polythiophene backbone and the functional characteristics of the hydroxymethyl side groups.

Table 2: Overview of Dimerization and Polymerization Methods for Thiophene Derivatives

Reaction TypeMethodReagents/ConditionsProduct Type
DimerizationOxidative CouplingHypervalent Iodine(III) ReagentsHead-to-Tail Dimers
DimerizationKumada CouplingGrignard Reagent, Ni CatalystDimers, Oligomers
PolymerizationChemical Oxidative PolymerizationFeCl₃, ChloroformPolythiophene
PolymerizationElectrochemical PolymerizationApplied Potential, Electrolyte SolutionPolythiophene Film

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of (3-Methylthiophen-2-yl)methanol provides information about the different types of protons and their neighboring environments. In a typical ¹H NMR spectrum, the chemical shifts (δ) are measured in parts per million (ppm) relative to a standard, commonly tetramethylsilane (B1202638) (TMS).

The expected signals for this compound are:

A singlet for the methyl (CH₃) protons.

A singlet or a broad singlet for the hydroxyl (OH) proton of the methanol (B129727) group.

A singlet for the methylene (B1212753) (CH₂) protons of the methanol group.

Two doublets for the two aromatic protons on the thiophene (B33073) ring, which would show coupling to each other.

A study of 3-methylthiophene (B123197) in CDCl₃ showed the methyl protons at δ 2.254 ppm. chemicalbook.com The aromatic protons on the thiophene ring typically appear in the range of δ 6.5-8.0 ppm. For 3-methylthiophene, the protons at positions 2, 4, and 5 were observed at δ 7.165, 6.87, and 6.86 ppm, respectively. chemicalbook.com For this compound, the protons at positions 4 and 5 would be expected in a similar region, with their coupling constant providing information about their relative positions. The protons of the methylene group attached to the hydroxyl group would likely appear in the range of δ 4.5-5.0 ppm. The hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration and solvent. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
CH₃~2.2Singlet
CH₂~4.7Singlet
Thiophene H-4~6.9Doublet
Thiophene H-5~7.2Doublet
OHVariableSinglet (broad)

This is an interactive data table. All values are approximate and can vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule. The chemical shifts in ¹³C NMR are also reported in ppm relative to TMS. docbrown.info

The expected signals for this compound are:

A signal for the methyl (CH₃) carbon.

A signal for the methylene (CH₂OH) carbon.

Four signals for the four carbon atoms of the thiophene ring.

The methyl carbon would be expected to appear in the upfield region of the spectrum, typically around 15-25 ppm. The methylene carbon attached to the oxygen atom would be shifted downfield, likely appearing in the range of 60-70 ppm. The thiophene ring carbons would have chemical shifts in the aromatic region, generally between 120 and 145 ppm. For comparison, the ¹³C NMR spectrum of methanol shows a single peak at approximately 49.15 ppm in CDCl₃. spectrabase.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
CH₃~15
CH₂OH~60
Thiophene C-2~140
Thiophene C-3~135
Thiophene C-4~125
Thiophene C-5~128

This is an interactive data table. All values are approximate and can vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning proton and carbon signals and for determining the connectivity of atoms within a molecule. kashanu.ac.ir

COSY (Correlation Spectroscopy) : A COSY spectrum would show correlations between protons that are coupled to each other. For this compound, a cross-peak would be expected between the two aromatic protons on the thiophene ring (H-4 and H-5), confirming their adjacent positions. nih.govyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC spectrum correlates directly bonded carbon and proton atoms. This technique would definitively link the proton signals of the methyl, methylene, and thiophene ring protons to their corresponding carbon signals. For instance, it would show a correlation between the methyl proton signal and the methyl carbon signal. youtube.comnih.gov

HMBC (Heteronuclear Multiple Bond Correlation) : An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For example, the methylene protons (CH₂) would show correlations to the C-2 and C-3 carbons of the thiophene ring, and the methyl protons (CH₃) would show correlations to the C-3 and C-4 carbons of the thiophene ring.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. docbrown.info

The key characteristic IR absorption bands for this compound would be:

O-H Stretch : A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding. libretexts.org

C-H Stretch (sp³) : Absorptions in the range of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the methyl and methylene groups. libretexts.org

C-H Stretch (sp²) : A weak to medium absorption band above 3000 cm⁻¹, typically around 3100 cm⁻¹, due to the C-H stretching of the thiophene ring. vscht.cz

C=C Stretch (Aromatic) : Absorptions in the 1400-1600 cm⁻¹ region due to the carbon-carbon double bond stretching vibrations within the thiophene ring. vscht.cz

C-O Stretch : A strong absorption band in the region of 1000-1260 cm⁻¹ corresponding to the stretching vibration of the C-O bond in the primary alcohol. libretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹) Intensity
O-H (alcohol)3200-3600Strong, Broad
C-H (sp³)2850-3000Medium to Strong
C-H (sp²)~3100Weak to Medium
C=C (thiophene)1400-1600Medium
C-O (alcohol)1000-1260Strong

This is an interactive data table. The exact positions and intensities of the peaks can be influenced by the physical state of the sample and intermolecular interactions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structure elucidation. libretexts.org The molecular weight of this compound is 128.19 g/mol . cymitquimica.com

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at m/z = 128. The fragmentation pattern would likely involve the loss of various groups. Common fragmentation pathways for alcohols include the loss of a hydrogen atom, a water molecule, or an alkyl group. libretexts.org

Potential key fragment ions for this compound include:

[M-1]⁺ (m/z = 127) : Loss of a hydrogen atom from the hydroxyl group or methylene group.

[M-17]⁺ (m/z = 111) : Loss of the hydroxyl radical (•OH).

[M-18]⁺ (m/z = 110) : Loss of a water molecule (H₂O).

[M-31]⁺ (m/z = 97) : Loss of the methoxy (B1213986) radical (•OCH₃) is less likely for a primary alcohol but cleavage of the C-C bond between the ring and the methanol group could lead to a [C₅H₅S]⁺ ion.

[C₅H₅S]⁺ (m/z = 97) : The thiophene ring with a methyl group.

[CH₂OH]⁺ (m/z = 31) : The hydroxymethyl cation.

The base peak in the spectrum would correspond to the most stable fragment ion formed. For primary alcohols, the ion resulting from alpha-cleavage, [CH₂OH]⁺, is often significant. docbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk The absorption wavelengths provide information about the electronic structure and conjugation within the molecule.

Thiophene itself exhibits a strong absorption band around 231 nm, which is attributed to a π → π* transition. libretexts.org The presence of substituents on the thiophene ring can cause a shift in the absorption maximum (λ_max). For this compound, the methyl and hydroxymethyl groups are expected to cause a bathochromic shift (a shift to longer wavelengths) of this main absorption band. Additionally, n → π* transitions involving the non-bonding electrons on the sulfur and oxygen atoms are possible but are typically weaker than π → π* transitions. upenn.edu The solvent can also influence the position of the absorption bands. ekb.eg

X-ray Crystallography and Single-Crystal Diffraction Studies

While a dedicated single-crystal X-ray diffraction study for this compound is not extensively detailed in the surveyed literature, a comprehensive understanding of its solid-state structure can be inferred from the analysis of closely related thiophene derivatives. These studies provide critical insights into the expected crystal packing, intermolecular forces, and conformational properties that would characterize the title compound.

The crystal structure of this compound is anticipated to be heavily influenced by a network of intermolecular interactions, primarily driven by the hydroxyl (-OH) group and the aromatic thiophene ring.

Hydrogen Bonding: The most significant intermolecular force governing the crystal packing would be hydrogen bonding originating from the methanol moiety. libretexts.orgpearson.com The hydroxyl group acts as both a hydrogen bond donor (the H atom) and an acceptor (the O atom), leading to the formation of strong O-H···O linkages between adjacent molecules. libretexts.orgyoutube.com This is a characteristic feature of alcohols like methanol, which form extended chains or more complex networks, significantly impacting their physical properties. libretexts.orgarxiv.org In derivatives containing a hydroxymethyl group, such as [5-methyl-3-(3-methylthiophen-2-yl)-4,5-dihydroisoxazol-5-yl]methanol, the hydroxyl group's orientation facilitates the formation of intermolecular hydrogen bonds (in this case, O-H···N), which link the molecules into one-dimensional chains. nih.gov Similarly, in 3-[(2-Formylthiophen-3-yl)(hydroxy)methyl]thiophene-2-carbaldehyde, O-H···O interactions connect adjacent chains into a three-dimensional network. researchgate.netnih.gov

π-π Stacking: The aromatic nature of the thiophene ring introduces the possibility of π-π stacking interactions. These non-covalent interactions are crucial in the crystallization of conjugated polymers and aromatic compounds, including those with thiophene rings. rsc.org While ideal face-to-face stacking may be hindered by the methyl and hydroxymethyl substituents, slipped-stacking or edge-to-face (C-H···π) interactions are highly probable. researchgate.net For instance, in one thiophene derivative, π-π stacking interactions between thiophene rings of adjacent molecules, with a separation distance of 3.424(1) Å, further strengthen the supramolecular assembly. scirp.org The stability of such π-π stacking is influenced by substituents on the ring. mdpi.com

Table 1: Summary of Expected Intermolecular Interactions in Solid this compound Based on Analogous Compounds
Interaction TypeDescriptionRelevant Analogue/ExampleReference
O-H···O Hydrogen BondingStrong interaction forming chains or networks, dominating the crystal packing.Methanol, 3-[(2-Formylthiophen-3-yl)(hydroxy)methyl]thiophene-2-carbaldehyde libretexts.orgresearchgate.net
C-H···O InteractionsWeaker hydrogen bonds involving ring or methyl C-H groups and the hydroxyl oxygen.9-Methyl-3-thiophen-2-yl-thieno[...]pyrimidine derivative scirp.org
π-π StackingInteraction between aromatic thiophene rings of adjacent molecules, likely in a slipped or displaced conformation.Poly(3-hexylthiophene), various thiophene derivatives scirp.orgrsc.org
C-H···π InteractionsAn edge-to-face interaction where a C-H bond points towards the face of an adjacent thiophene ring.General aromatic systems researchgate.net

The conformation of this compound is defined by the rotational freedom around the single bond connecting the hydroxymethyl group to the thiophene ring. The dihedral angle between the plane of the thiophene ring and the C-O bond of the alcohol function is a key parameter.

Table 2: Dihedral Angles in Related Thiophene Compounds
CompoundDihedral Angle DescriptionAngle (°)Reference
[5-Methyl-3-(3-methylthiophen-2-yl)-4,5-dihydroisoxazol-5-yl]methanolBetween thiophene and isoxazoline (B3343090) rings2.08 (1) nih.gov
3-[(2-Formylthiophen-3-yl)(hydroxy)methyl]thiophene-2-carbaldehydeBetween the mean planes of the two thiophene rings65.10 (10) researchgate.netnih.gov
9-Methyl-3-thiophen-2-yl-thieno[...]pyrimidine derivativeBetween condensed thiophene-triazolo-pyrimidine rings and thieno ring13.77 and 12.76 (two molecules in asymmetric unit) scirp.org

Other Advanced Spectroscopic Techniques (e.g., Raman Spectroscopy)

Raman spectroscopy is a powerful, non-destructive technique for probing the vibrational modes of a molecule, providing a detailed fingerprint of its chemical structure. For this compound, the Raman spectrum would exhibit characteristic peaks corresponding to the vibrations of the thiophene ring, the methyl group, and the hydroxymethyl group.

Based on studies of methanol, ethanol, and other thiophene-containing compounds, the expected Raman spectrum can be predicted. researchgate.netthepulsar.be The selective oxidation of methanol can be studied using in situ Raman spectroscopy to identify intermediates and catalyst behavior. azom.com The technique is also sensitive enough to perform quantitative analysis, such as detecting trace amounts of methanol in ethanol, by analyzing the unique spectral features of each molecule. thepulsar.bearxiv.org

Key expected Raman shifts for this compound would include:

O-H Stretch: A broad band typically found in the high-frequency region (3200-3600 cm⁻¹), characteristic of hydrogen-bonded hydroxyl groups.

C-H Stretches: Sharp peaks in the 2800-3100 cm⁻¹ region, arising from the methyl and methylene groups as well as the C-H bond on the thiophene ring. The C-H stretching of the thiophene ring is expected around 3100 cm⁻¹.

Thiophene Ring Vibrations: A series of sharp peaks between 1000 cm⁻¹ and 1600 cm⁻¹, corresponding to C=C and C-C stretching modes within the aromatic ring.

C-O Stretch: A strong peak typically observed in the 1000-1100 cm⁻¹ range, associated with the stretching of the carbon-oxygen bond in the hydroxymethyl group. For pure methanol, a strong peak is seen around 1030 cm⁻¹. researchgate.net

C-S Stretch: Vibrations involving the carbon-sulfur bonds of the thiophene ring, typically appearing in the 600-800 cm⁻¹ region.

Table 3: Predicted Major Raman Peaks for this compound
Vibrational ModeExpected Raman Shift (cm⁻¹)Reference Moiety/CompoundReference
O-H Stretch (H-bonded)~3200 - 3600 (broad)Alcohols researchgate.net
Aromatic C-H Stretch~3100Thiophene azom.com
Aliphatic C-H Stretch~2800 - 3000Methanol, Ethanol researchgate.netthepulsar.be
Thiophene Ring (C=C/C-C) Stretch~1000 - 1600Thiophene azom.com
C-O Stretch~1030Methanol researchgate.net
C-S Stretch~600 - 800Thiophene azom.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is widely used to predict the electronic structure and properties of molecules. nih.govdergipark.org.tr DFT methods have been successfully applied to study various thiophene (B33073) derivatives and other organic molecules, providing reliable data on their geometry, electronic behavior, and vibrational spectra. researchgate.netresearchgate.net

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. arxiv.orgscielo.org.mx Using DFT methods, such as the popular B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), the equilibrium geometry of (3-Methylthiophen-2-yl)methanol can be determined in the gas phase or simulating solvent effects. nih.govscielo.org.mx This process calculates key structural parameters like bond lengths, bond angles, and dihedral angles.

While specific DFT studies detailing the optimized geometry of this compound are not prevalent in the surveyed literature, calculations on related structures like methyl-3-aminothiophene-2-carboxylate have shown excellent agreement between theoretically predicted and experimentally determined crystal structures. mdpi.comresearchgate.net For this compound, one would expect the thiophene ring to be nearly planar, with the methyl and methanol (B129727) substituents positioned. The precise bond lengths (e.g., C-S, C-C, C-O) and the angles within the ring and involving the substituents would be determined.

Table 1: Hypothetical Optimized Structural Parameters for this compound using DFT (Note: This table is illustrative, as specific literature data for this compound is not available. Values are based on general parameters for similar molecules.)

ParameterAtom(s) InvolvedPredicted Value
Bond Length (Å)S1-C21.72
Bond Length (Å)C2-C31.38
Bond Length (Å)C3-C41.43
Bond Length (Å)C4-C51.37
Bond Length (Å)C5-S11.71
Bond Length (Å)C3-C(methyl)1.51
Bond Length (Å)C2-C(methanol)1.50
Bond Length (Å)C(methanol)-O1.43
Bond Angle (°)C5-S1-C292.2
Bond Angle (°)S1-C2-C3111.5
Bond Angle (°)C2-C3-C4112.6
Dihedral Angle (°)S1-C2-C3-C40.0

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's chemical reactivity and kinetic stability. nih.govmdpi.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. dergipark.org.trmdpi.com

For this compound, DFT calculations would reveal the spatial distribution and energy levels of these orbitals. The electron density of the HOMO is expected to be located primarily on the electron-rich thiophene ring, indicating its role as the primary site for electrophilic attack. The LUMO's density might be distributed across the ring and the hydroxymethyl group. The energy gap helps predict the electronic transitions and the molecule's behavior in charge-transfer processes. dergipark.org.trresearchgate.net Studies on similar thiophene derivatives often report HOMO-LUMO gaps in the range of 3-5 eV, suggesting they are moderately reactive molecules. mdpi.comresearchgate.net

Table 2: Predicted Electronic Properties of this compound from DFT Calculations (Note: This table is for illustrative purposes.)

Quantum Chemical ParameterFormulaPredicted Value (eV)
Energy of HOMO (EHOMO)--6.20
Energy of LUMO (ELUMO)--1.35
HOMO-LUMO Energy Gap (ΔE)ELUMO - EHOMO4.85
Ionization Potential (I)-EHOMO6.20
Electron Affinity (A)-ELUMO1.35
Chemical Hardness (η)(I - A) / 22.425
Chemical Softness (S)1 / η0.412
Electronegativity (χ)(I + A) / 23.775

Theoretical vibrational analysis using DFT is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. researchgate.netresearchgate.net By calculating the harmonic vibrational frequencies of the optimized molecular structure, a theoretical spectrum can be generated. nih.govmdpi.com These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of finite basis sets. Therefore, they are typically scaled by an empirical factor (e.g., 0.96-0.98 for B3LYP) to improve agreement with experimental data. nih.gov

For this compound, DFT calculations would predict the frequencies corresponding to specific vibrational modes, such as the O-H stretch of the alcohol, C-H stretches of the methyl group and thiophene ring, C-S stretching modes, and the C-O stretch of the methanol group. researchgate.netnist.gov This allows for a detailed assignment of the peaks observed in an experimental FTIR spectrum. nih.gov For instance, the characteristic O-H stretching vibration is expected around 3600-3700 cm⁻¹ in the gas phase, while C-S stretching modes would appear at lower frequencies. nist.gov

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. nih.govresearchgate.net The MEP surface is plotted over the molecule's electron density, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, an MEP map would likely show the most negative potential (red) concentrated around the highly electronegative oxygen atom of the hydroxyl group, making it a prime site for hydrogen bonding and electrophilic interactions. researchgate.netresearchgate.net The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), indicating its acidic nature. The thiophene ring would show intermediate potentials, with the sulfur atom also contributing to the electronic landscape. Such maps are invaluable for predicting intermolecular interactions. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the dynamic behavior, conformational changes, and thermodynamic properties of molecules. arxiv.org

While no specific MD simulation studies on this compound were identified, this technique could be applied to explore several aspects of its behavior. For instance, MD simulations of this molecule in a solvent like water or an organic solvent could reveal details about its solvation shell, diffusion characteristics, and the dynamics of hydrogen bonding between the methanol group and solvent molecules. arxiv.orgunife.itnih.gov Such simulations are particularly useful for understanding how the molecule behaves in a condensed phase, which is often more relevant to experimental conditions than gas-phase DFT calculations. Studies on methanol-water mixtures, for example, have successfully used MD to investigate properties like density, excess molar volume, and the structure of hydrogen-bond networks. arxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of a series of compounds with their biological activity or a specific physicochemical property. semanticscholar.orgresearchgate.net QSAR models are built by calculating molecular descriptors (numerical representations of chemical information) and using statistical methods, like partial least squares (PLS), to create a mathematical equation that predicts the activity of new, untested compounds. ipb.pt

There are no specific QSAR models reported for this compound itself. However, QSAR studies have been successfully developed for related series, such as di(hetero)arylamine derivatives of benzo[b]thiophenes, to predict their radical scavenging activity. ipb.ptcore.ac.uk A similar approach could be applied to a library of derivatives of this compound. By systematically modifying the substituents on the thiophene ring or the methanol group, a dataset could be generated. Molecular descriptors—such as electronic (e.g., atomic charges), topological (e.g., connectivity indices), and constitutional descriptors—would be calculated for each analog. A resulting QSAR model could then be used to guide the synthesis of new derivatives with potentially enhanced biological activities, such as antioxidant or antimicrobial properties, thereby streamlining the drug discovery process. mdpi.com

In Silico Studies for Molecular Interactions

In silico studies, which involve computer-based simulations, are essential for predicting how a molecule will interact with biological targets or other molecules. These studies can include molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations.

A search of existing literature revealed a study on the antithrombotic activity of biphenyl (B1667301) analogues that included this compound in its dataset for developing a pharmacophore model and a 3D-QSAR model. researchgate.net In this particular study, the compound was part of a training or test set to build a model that correlates the structural features of molecules with their biological activity.

Table 1: QSAR Data for this compound in an Antithrombotic Activity Study researchgate.net

ParameterValue
IC50 (µM)50
pIC50-2.699
QSAR Fitness Score4
Predicted pIC50-2.62
StatusTraining Set

While this study includes this compound, it does not provide a detailed investigation of its specific molecular interactions with a biological target. A dedicated in silico analysis focusing solely on the binding modes and interaction energies of this compound with relevant proteins or receptors has not been identified in the surveyed literature.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain insights into the types and relative importance of different non-covalent contacts, such as hydrogen bonds and van der Waals forces, that stabilize the crystal structure.

Despite a thorough search, no published studies detailing the Hirshfeld surface analysis of this compound could be located. Therefore, specific data on its intermolecular contact percentages and 2D fingerprint plots are not available.

Energy Framework Analysis for Crystal Packing

Energy framework analysis is a computational method that builds upon Hirshfeld surface analysis to provide a visual and quantitative understanding of the energetic aspects of crystal packing. It calculates the interaction energies between pairs of molecules in a crystal and represents them graphically, typically as cylinders connecting molecular centroids, where the cylinder radius is proportional to the interaction strength. This analysis helps to elucidate the anisotropy of intermolecular forces and its influence on the mechanical properties of the crystal.

A comprehensive search of scientific databases and literature did not yield any studies that have performed an energy framework analysis specifically for this compound. Consequently, data regarding its electrostatic, dispersion, and total energy frameworks are not available.

Applications in Advanced Organic Synthesis As a Building Block

Precursor for Complex Heterocyclic Systems

The reactivity of (3-Methylthiophen-2-yl)methanol lends itself to the synthesis of a variety of complex heterocyclic systems, which are core structures in many biologically active compounds.

This compound serves as a key starting material in the multi-step synthesis of novel pyrrolidine-2,5-dione derivatives. The synthesis begins with the conversion of this compound to 2-(3-methylthiophen-2-yl)succinic acid. nih.gov This succinic acid derivative is then condensed with various aminoalkylmorpholines or 1-(3-aminopropyl)-4-phenylpiperazine to yield the target 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives. nih.govresearchgate.net In an alternative pathway, the succinic acid can be reacted with aminoacetic acid to form an intermediate that is further functionalized. nih.gov These synthesized compounds have shown potential as anticonvulsant and antinociceptive agents. nih.govresearchgate.netnih.gov

Table 1: Synthesis of Pyrrolidine-2,5-dione Derivatives

Starting MaterialReagentsProductApplication
This compound1. Conversion to 2-(3-methylthiophen-2-yl)succinic acid2. Aminoalkylmorpholine or 1-(3-aminopropyl)-4-phenylpiperazine3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione derivativesAnticonvulsant and antinociceptive agents

The aldehyde derivative of this compound readily undergoes condensation reactions with primary amines to form Schiff bases. researchgate.netneliti.com This reaction is a cornerstone in the synthesis of various metal complexes and biologically active molecules. researchgate.netsciforum.netnih.gov The formation of the imine or azomethine group (-C=N-) is typically carried out in a suitable solvent like methanol (B129727). researchgate.net

While direct synthesis of chromen-4-one scaffolds from this compound is not explicitly detailed in the provided context, the functional groups present in its derivatives are key to forming such heterocyclic systems. The synthesis of related heterocyclic structures often involves the reaction of a ketone with a reagent that can provide the necessary atoms to form the pyran ring fused to an existing aromatic system.

This compound can be a precursor to intermediates used in the synthesis of pyrazole (B372694) derivatives. nih.govnih.govmdpi.com The synthesis of pyrazoles often involves the cyclocondensation reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govchim.it The functional groups on the this compound can be modified to generate the required dicarbonyl intermediate for this transformation. Pyrazole derivatives are known for their wide range of biological activities. nih.govnih.govmdpi.comchim.itjetir.org

The synthesis of isoxazoline (B3343090) derivatives can be achieved through the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene. unifi.itnih.gov The aldehyde derived from this compound can be converted to an oxime, which upon oxidation, generates a nitrile oxide. This reactive intermediate can then be trapped with a suitable alkene to furnish the desired isoxazoline ring system. google.com Isoxazole and isoxazoline derivatives are of interest for their potential biological activities. nih.gov

Role in the Synthesis of Functionalized Polymers and Oligomers

The reactive nature of the thiophene (B33073) ring in this compound and its derivatives makes it a suitable monomer for the synthesis of functionalized polymers and oligomers. Thiophene-based polymers are well-known for their conducting properties and have applications in materials science. The presence of the functional handle, originating from the hydroxymethyl group, allows for the introduction of various side chains, which can be used to tune the properties of the resulting polymer. nih.gov For instance, a thiophene macromonomer containing oligo(2-methyl-2-oxazoline) side chains has been synthesized and used to create grafted polythiophene amphiphiles. nih.gov These materials have potential applications in the biomedical field. nih.gov

Conductive Polymers and Organic Electronics

While direct polymerization of this compound into conductive polymers is not extensively documented, the broader class of polythiophenes and their derivatives are renowned for their applications in organic electronics. Poly(3-methylthiophene) (P3MT), a polymer structurally related to this compound, has been a subject of interest. Electrochemically grown films of polythiophene and poly(3-methylthiophene) have been utilized in the fabrication of photovoltaic cells. For instance, Al/polymer/Au sandwich cells have been constructed, although their efficiency can be influenced by factors such as illumination power and the formation of an oxide layer at the polymer-metal interface. bohrium.com The electrical and optical properties of electrochemically deposited poly(3-methylthiophene) films have been studied, revealing that their conductivity changes with the doping level. researchgate.net Furthermore, structural studies of poly(3-methylthiophene) synthesized via chemical polymerization have provided insights into the complex interactions governing its solubility and film properties. osti.gov The development of soluble and processable conductive polythiophenes has been a significant area of research, with 3-alkylthiophenes, including copolymers like poly(3-methylthiophene-'co'-3'-octylthiophene), offering improved solubility. wikipedia.org

Regioregular and Alternating Copolymers

The synthesis of regioregular and alternating copolymers containing the 3-methylthiophene (B123197) moiety is crucial for tuning the properties of polymeric materials for electronic applications. Regioregularity, which refers to the controlled head-to-tail coupling of substituted thiophene units, significantly impacts the polymer's crystallinity and, consequently, its electronic properties. cmu.edunih.gov Methods like the Grignard Metathesis (GRIM) polymerization have been employed for the synthesis of regioregular poly(3-alkylthiophenes). researchgate.netgoogle.com

Alternating copolymers, which consist of two different monomers arranged in a regular alternating sequence, offer another avenue for creating materials with tailored properties. numberanalytics.com The copolymerization of butadiene with acrylonitrile, for example, can yield alternating copolymers with enhanced physical properties. kyoto-u.ac.jp While direct use of this compound in these specific copolymerizations is not explicitly detailed in the available literature, the principles of creating regioregular and alternating copolymers from substituted thiophenes are well-established and could conceptually be applied to derivatives of this compound.

Intermediate in the Synthesis of Biologically Active Molecules

This compound serves as a crucial starting material for the synthesis of various biologically active molecules, demonstrating its significance in medicinal chemistry.

A notable application of this compound is in the synthesis of hybrid compounds with potential anticonvulsant and antinociceptive (pain-relieving) properties. Research has focused on creating derivatives that combine the 3-methylthiophene moiety with a pyrrolidine-2,5-dione ring. nih.govnih.govresearchgate.net In these syntheses, 2-(3-methylthiophen-2-yl)succinic acid, derived from this compound, is a key intermediate. nih.gov This acid is then condensed with various aminoalkylmorpholines or phenylpiperazines to yield a series of hybrid compounds. nih.gov

These synthesized derivatives have been evaluated in various animal models of epilepsy, such as the maximal electroshock (MES) and 6 Hz seizure tests. nih.govresearchgate.net Some of these compounds have exhibited significant anticonvulsant activity, with potencies comparable to or even exceeding those of established antiepileptic drugs like valproic acid and ethosuximide. nih.gov The antinociceptive activity of these compounds has also been investigated using tests like the hot plate and writhing tests. nih.gov

Table 1: Anticonvulsant Activity of selected this compound Derivatives

CompoundMES Test ED₅₀ (mg/kg)6 Hz Test ED₅₀ (mg/kg)Reference
Derivative 4 62.1475.59 nih.gov
Valproic Acid (VPA) 252.7130.6 nih.gov
Ethosuximide (ETX) -221.7 nih.gov

Alkylating agents are a class of compounds that can introduce alkyl groups into DNA, a mechanism often exploited in cancer chemotherapy. mdpi.comyoutube.com While there is extensive research on various DNA alkylating agents, including those based on heterocyclic scaffolds, the direct application of this compound or its immediate derivatives as DNA alkylating agents is not specifically documented in the reviewed literature. Research in this area has explored a wide range of molecular structures, such as camptothecin (B557342) derivatives that can spontaneously alkylate DNA. rsc.org Thiophene derivatives, in a broader context, have been investigated for their potential as anticancer agents, acting through various mechanisms. nih.govnih.gov

The N-acylhydrazone (NAH) moiety is recognized as a pharmacophore with significant analgesic and anti-inflammatory properties. nih.govualberta.ca this compound can be a precursor to thiophene-based aldehydes, which can then be condensed with hydrazides to form N-acylhydrazone derivatives. While the direct synthesis from this compound is a conceptual pathway, the literature describes the synthesis and evaluation of 3-amino-4-methylthiophene-2-acylcarbohydrazone derivatives as potential analgesic agents. scielo.br In these studies, several derivatives displayed notable antinociceptive activity in animal models, with some showing potency comparable to the analgesic drug dipyrone. scielo.br The synthesis of N-arylhydrazone derivatives of other active pharmaceutical ingredients, such as mefenamic acid, has also been explored to develop new compounds with enhanced analgesic activity. nih.gov

Table 2: Analgesic Activity of selected 3-Amino-4-methylthiophene-2-acylcarbohydrazone Derivatives

CompoundWrithing Test Inhibition (%)Reference
Derivative 8j Potency similar to dipyrone scielo.br
Derivative 8l Potency similar to dipyrone scielo.br
Dipyrone Standard analgesic scielo.br

Application in Sensor Development

Thiophene-based compounds have been extensively utilized in the development of chemosensors for the detection of various ions and molecules due to their favorable photophysical properties. researchgate.net These sensors often operate on principles like colorimetric or fluorescent changes upon binding with the target analyte. For instance, thiophene-based Schiff bases and other derivatives have been designed as fluorescent "turn-on" sensors for metal ions such as Zn²⁺, Al³⁺, and Au³⁺, as well as anions like CN⁻. nih.govmdpi.comdtu.dk These sensors have shown high sensitivity and selectivity, with applications in environmental monitoring and bioimaging in living cells and even in organisms like zebrafish. mdpi.com Although the direct use of this compound in these specific sensor systems is not explicitly detailed, its structure provides a versatile platform for the synthesis of more complex thiophene derivatives that can be tailored for specific sensing applications. The broader family of thiophene-based trimers has also been explored for their bio-sensing capabilities. mdpi.com

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

The advancement of applications for (3-Methylthiophen-2-yl)methanol is intrinsically linked to the development of efficient and innovative methods for its synthesis. Current research focuses on moving beyond traditional multi-step procedures to more streamlined and sustainable approaches.

Key areas of exploration include:

Catalytic C-H Functionalization: Direct functionalization of the C-H bonds on the thiophene (B33073) ring is a major goal. This would allow for the introduction of the hydroxymethyl group in a single step, avoiding the need for pre-functionalized starting materials like halogenated thiophenes.

Biocatalysis: The use of enzymes to perform stereoselective synthesis is a growing field. Engineered enzymes could potentially convert 3-methylthiophene (B123197) or related precursors directly to this compound with high enantiomeric purity, which is crucial for certain biological and optical applications.

Flow Chemistry: Continuous flow reactors offer improved control over reaction parameters, enhanced safety, and easier scalability compared to batch processes. Developing a flow-based synthesis for this compound could make the compound more accessible for industrial and large-scale academic use.

Novel Cyclization Reactions: Researchers are investigating new ways to construct the thiophene ring itself with the desired substituents already in place. For instance, CsF-induced 5-exo-dig S-cyclization of functionalized alkynes represents a modern strategy for creating highly substituted thiophenes, which could be adapted for this target molecule. researchgate.net

These emerging synthetic strategies aim to reduce waste, improve yield, and provide access to novel derivatives, thereby broadening the scope of possibilities for this versatile chemical intermediate.

Advanced Material Science Applications

The unique electronic properties of the thiophene ring make this compound a highly attractive component for the design of next-generation organic materials. The hydroxymethyl group provides a convenient handle for polymerization or for grafting the molecule onto other structures.

Polythiophenes are a cornerstone of organic electronics due to their conductivity and stability. This compound can serve as a monomer for creating new functional polymers. The methyl group can enhance solubility and influence the polymer's morphology, while the hydroxyl group can be used to tune electronic properties or to create cross-linked networks for improved device stability. Research is focused on incorporating such monomers into materials for:

Organic Field-Effect Transistors (OFETs): Alternating copolymers, potentially including units derived from this compound, are being synthesized to create materials with tailored charge transport characteristics. nih.gov

Organic Photovoltaics (OPVs): The electron-rich nature of the thiophene ring is beneficial for donor materials in OPV cells. mdpi.com Polymers derived from this alcohol could be integrated into the active layer of solar cells.

Thiophene-based molecules are effective as chemosensors due to their ability to signal the presence of specific analytes through changes in their optical or electronic properties. pdx.edu The hydroxyl group in this compound can act as a binding site for ions or molecules. Future research avenues include:

Heavy Metal Ion Detection: Thiophene-based sensors have shown high selectivity for mercury(II) ions. pdx.edu The specific arrangement of the sulfur atom and the side-chain functional groups in derivatives of this compound could be optimized to create highly sensitive and selective sensors for environmental monitoring.

Biosensors: The molecule can be functionalized and attached to biological receptors to detect specific biomolecules. Oligothiophenes, which can be built from this monomer, are of particular interest for biosensor applications. mdpi.com

Non-linear optical (NLO) materials are critical for applications in telecommunications and optical data processing. psu.edu Organic molecules with a high degree of conjugation and strong electron donor-acceptor groups exhibit significant NLO properties. Thiophene rings are superior to benzene (B151609) rings in enhancing these properties. psu.edudtic.mil Research is exploring the use of this compound as a building block for:

NLO Chromophores: The molecule can be integrated into larger conjugated systems, acting as part of the π-bridge that connects electron-donating and electron-accepting groups. Theoretical studies confirm that increasing the number of thiophene units in a molecule dramatically increases its hyperpolarizability (β), a key measure of NLO activity. wiley.com

Table 1: Effect of Thiophene Units on NLO Properties
Molecule TypeNumber of Thiophene RingsKey PropertyFindingReference
Donor-Acceptor Stilbene1 (vs. Benzene)Second-order hyperpolarizability (β)Replacement of benzene with thiophene significantly enhances molecular nonlinearity. psu.edu
Triphenylamine-based Dyes1 to 3First hyperpolarizability (β)A remarkable increase in NLO response was observed with the insertion of each additional thiophene ring. wiley.com
Thiophene Vinylene Oligomers1 to 3Electro-optic coefficient (r33)Longer oligomers with more thiophene rings show much larger nonlinearities, though solubility can decrease. dtic.mil

Aggregation-induced emission (AIE) is a phenomenon where non-emissive molecules become highly fluorescent upon aggregation. nih.gov This property is valuable for creating bright solid-state emitters for use in organic light-emitting diodes (OLEDs) and bio-imaging. AIE is often observed in molecules with rotatable parts, such as tetraphenylethene (TPE), where thiophene units can be attached. nih.govnih.gov this compound could be used to:

Synthesize Novel AIEgens: By reacting it with a core AIE structure like TPE, new luminogens can be created. The methyl and hydroxymethyl groups can influence the packing of the molecules in the aggregated state, allowing for the tuning of emission colors and quantum yields. nih.gov The development of 1,3-diene-based AIEgens is also a promising area where thiophene derivatives are being applied. nih.gov

Further Elucidation of Biological Activities

The thiophene nucleus is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. nih.gov Thiophene derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and antifungal activities. mdpi.comencyclopedia.pubresearchgate.net

Future research will likely focus on using this compound as a scaffold to synthesize new derivatives for biological screening.

Anti-inflammatory Agents: Studies have shown that substituted thiophenes can act as potent anti-inflammatory agents. researchgate.net The specific substitution pattern of this compound makes it an interesting starting point for creating novel compounds for testing against inflammatory targets like COX and LOX enzymes. mdpi.com

Antifungal and Herbicidal Compounds: A derivative, [5-methyl-3-(3-methylthiophen-2-yl)-4,5-dihydroisoxazol-5-yl]methanol, has been synthesized as a key intermediate for a new class of isoxazoline (B3343090) herbicides. nih.gov This demonstrates the potential of the core structure in agrochemical development. Further derivatives could be synthesized and tested for broad-spectrum fungicidal activity. mdpi.com

Antioxidant Compounds: Oxidative stress is implicated in numerous diseases. Thiophene derivatives have been evaluated for their ability to scavenge free radicals. researchgate.net New molecules derived from this compound could be designed to have enhanced antioxidant properties.

Table 2: Reported Biological Activities of Related Thiophene Structures
Compound ClassActivity InvestigatedKey Structural FeaturesReference
N-(thiophen-2-yl) nicotinamide (B372718) derivativesFungicidal (against cucumber downy mildew)Nicotinamide linked to a substituted thiophene ring. mdpi.com
Quinazolinone-thiophene hybridsAnti-inflammatory & AntioxidantTetrasubstituted thiophene core with arylamino groups. researchgate.net
Isoxazoline-thiophene hybridsHerbicide IntermediateA 3-methylthiophen-2-yl group attached to a dihydroisoxazole (B8533529) ring. nih.gov
General Thiophene DerivativesAnti-inflammatoryPrivileged structures for inhibiting COX/LOX enzymes. mdpi.com

Antimicrobial Properties

While research specifically detailing the antimicrobial properties of this compound is still emerging, the broader class of thiophene derivatives has demonstrated significant potential in combating microbial infections. Methanol (B129727) extracts of various medicinal plants, for instance, have shown activity against bacteria isolated from wounds. nih.gov Studies on other thiophene-containing compounds have also revealed their effectiveness against a range of microorganisms. researchgate.net This suggests that this compound could be a valuable candidate for the development of new antimicrobial agents. Future research will likely focus on screening this compound and its derivatives against a wide array of bacteria and fungi to determine its spectrum of activity and mechanism of action.

Anticancer Potential

The investigation into the anticancer properties of thiophene derivatives is a particularly active area of research. A study on di(3-thienyl)methanol, a related compound, revealed its potential as an anticancer agent. nih.gov This compound demonstrated growth inhibition and induced cell death in T98G human brain cancer cells in a concentration-dependent manner. nih.govnih.gov Notably, the cytotoxic effects were more pronounced on cancer cells compared to normal human HEK cells, suggesting a degree of selectivity. nih.gov The IC50 values, which represent the concentration required to inhibit 50% of cell growth, for di(3-thienyl)methanol against T98G cells were observed in the range of 60–200 µg/mL after 24, 48, and 72 hours of treatment. nih.gov These findings underscore the potential of thiophene-based compounds like this compound as leads for the development of novel cancer therapies. Further in silico and in vivo studies are warranted to explore the full therapeutic potential of these compounds. seejph.com

Table 1: Anticancer Activity of Di(3-thienyl)methanol Against T98G Brain Cancer Cells

Concentration (µg/mL)Exposure Time (h)Growth Inhibition (%)
2024, 48, 7245-60
6024, 48, 7245-60
20048, 72up to 93

Data sourced from a study on the effects of di(3-thienyl)methanol on T98G cells. nih.gov

Antileishmanial Activity

Leishmaniasis is a parasitic disease for which new and more effective treatments are urgently needed. nih.gov Thiophene derivatives have emerged as a promising class of compounds in the search for new antileishmanial drugs. nih.govnih.gov Research has shown that various thiophene compounds exhibit significant activity against different species of Leishmania. nih.govmdpi.comresearchgate.net For instance, a study on 2-amino-thiophene derivatives reported IC50 values against Leishmania infantum, Leishmania braziliensis, and Leishmania major in the low micromolar range. nih.gov Another study on thiophene derivatives isolated from Porophyllum ruderale also demonstrated their efficacy against Leishmania amazonensis. mdpi.comresearchgate.net These findings highlight the potential of the thiophene scaffold in the design of novel antileishmanial agents. mdpi.com Future research should include the evaluation of this compound and its analogues for their activity against various Leishmania species.

Herbicidal Applications

The structural features of thiophene derivatives make them interesting candidates for the development of new herbicides. While direct studies on the herbicidal applications of this compound are not yet prevalent, the broader class of compounds is being explored for this purpose. The investigation of structure-activity relationships within thiophene derivatives could lead to the identification of potent and selective herbicides.

Catalytic Applications and Mechanistic Studies

This compound and related alcohol derivatives are also of interest in the field of catalysis. Methanol itself is a key molecule in various catalytic processes, including methylation reactions and the methanol-to-olefins (MTO) process. nih.govresearchgate.net Mechanistic studies of methanol synthesis and conversion over various catalysts, such as copper-based systems, provide insights into the fundamental steps of these reactions. researchgate.netosti.govresearchgate.net The presence of the thiophene ring in this compound could introduce unique electronic and steric properties, potentially influencing its reactivity and utility in catalytic transformations. Future research could explore the use of this compound as a ligand, a catalyst precursor, or a reactant in novel catalytic systems.

Supramolecular Chemistry and Self-Assembly

The ability of molecules to self-organize into well-defined structures is a cornerstone of supramolecular chemistry and has significant implications for materials science. A study involving a derivative of terthiophene, (5,5''-dimethyl-[2,2':5',2''-terthiophen]-3'-yl)methanol, demonstrated its capacity to form unexpected 2D layered structures through co-crystallization with 4,4'-bipyridine. mdpi.com This self-assembly was directed by weak hydrogen-bonding interactions. mdpi.com The unique architecture of this compound, with its hydroxyl group and methylated thiophene ring, provides opportunities for forming specific intermolecular interactions, such as hydrogen bonds and π-π stacking. These interactions could be harnessed to construct novel supramolecular assemblies with interesting photophysical or electronic properties.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery and Materials Design

Q & A

Q. What are the optimal synthetic routes for producing enantiomerically pure (3-methylthiophen-2-yl)methanol?

Enantiomeric purity is critical for studying structure-activity relationships. A method involves chiral separation of racemic mixtures using preparative HPLC with a chiral stationary phase (e.g., (R,R) WHELK-01 column). Elution with 25% 2-propanol/75% n-hexane at 4.0 mL/min effectively resolves enantiomers, as demonstrated for structurally related thiophene derivatives . Post-separation, recrystallization in ethyl acetate yields single crystals suitable for X-ray diffraction, ensuring conformational and stereochemical validation .

Q. How can hydrogen bonding influence the crystal packing of this compound derivatives?

In crystal structures, hydroxyl groups often form intermolecular hydrogen bonds with electronegative atoms (e.g., nitrogen in isoxazole rings). For example, O–H···N interactions in analogous compounds create one-dimensional chains along specific crystallographic axes, stabilizing the lattice. Such interactions are confirmed via X-ray refinement using SHELXL, with hydrogen atoms modeled via riding modes (C–H = 0.93–0.97 Å, O–H = 0.82 Å) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns on the thiophene ring and hydroxyl group.
  • X-ray crystallography : Resolve molecular conformation and intermolecular interactions (e.g., SHELX programs for refinement) .
  • Polarimetry : Measure specific rotation ([α]D[\alpha]_D) to verify enantiomeric purity post-separation .

Advanced Research Questions

Q. How can data contradictions arise in crystallographic studies of thiophene derivatives, and how are they resolved?

Discrepancies between experimental and calculated data may stem from disordered solvent molecules or mixed co-crystal phases. For instance, co-crystals containing thiophene-based chalcones (93% major, 7% minor components) require rigorous refinement in SHELXL, with partial occupancy adjustments and validation via residual density maps . Tools like WinGX/ORTEP aid in visualizing anisotropic displacement parameters and hydrogen-bonding networks .

Q. What strategies are effective for analyzing supramolecular interactions in co-crystals containing this compound analogs?

Co-crystals often exhibit Cl···Cl, C–H···O/S, and π-stacking interactions. For example, chalcone-thiophene co-crystals form 3D networks stabilized by halogen bonds and van der Waals forces. Use Mercury (CCDC) or PLATON to quantify interaction geometries (distances, angles) and topology analysis (e.g., Hirshfeld surfaces) .

Q. How do computational methods enhance the refinement of thiophene-based structures in SHELXL?

SHELXL integrates constraints (e.g., DFIX, ISOR) to handle disorder or thermal motion. For flexible thiophene moieties, apply similarity restraints (SADI) on bond lengths/angles. Validate refinement with R-factor convergence (R1<5%R_1 < 5\%) and Δ/σ(max) < 0.001 .

Q. What experimental precautions are necessary for handling air-sensitive derivatives of this compound?

  • Use inert atmospheres (N2_2/Ar gloveboxes) during synthesis.
  • Store compounds under vacuum or desiccated conditions to prevent oxidation.
  • For crystallization, employ sealed capillaries or low-temperature (e.g., 100 K) data collection to minimize degradation .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Thiophene Derivatives

ParameterValue/DescriptionReference
Refinement SoftwareSHELXL-2018/3 (anisotropic displacement)
Hydrogen BondingO–H···N (2.08 Å dihedral angle)
Co-crystal Composition93% chalcone + 7% keto-enol tautomer

Q. Table 2. Chiral HPLC Conditions for Enantiomer Separation

ColumnEluentFlow RateDetection
(R,R) WHELK-0125% 2-propanol/75% n-hexane4.0 mL/min254 nm

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.